molecular formula C11H19BrO B14586727 1-Bromo-9-ethoxycyclonon-1-ene CAS No. 61045-45-2

1-Bromo-9-ethoxycyclonon-1-ene

Cat. No.: B14586727
CAS No.: 61045-45-2
M. Wt: 247.17 g/mol
InChI Key: CHGVWNHNLLDPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-9-ethoxycyclonon-1-ene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons containing one or more double bonds within the ring structure. This compound is characterized by a nine-membered ring with a bromine atom and an ethoxy group attached to it. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-9-ethoxycyclonon-1-ene can be synthesized through several methods, including:

    Radical Bromination: This method involves the bromination of cyclononene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Electrophilic Addition: Another approach involves the addition of bromine to cyclononene in the presence of a solvent such as carbon tetrachloride (CCl4).

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Common reagents include N-bromosuccinimide and bromine, with solvents such as carbon tetrachloride or chloroform.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-9-ethoxycyclonon-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, alkoxide ions.

    Bases: Potassium tert-butoxide, sodium hydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Alcohols: Formed through substitution reactions.

    Alkenes: Formed through elimination reactions.

    Aldehydes and Carboxylic Acids: Formed through oxidation reactions.

Scientific Research Applications

1-Bromo-9-ethoxycyclonon-1-ene has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-9-ethoxycyclonon-1-ene involves several pathways:

Comparison with Similar Compounds

1-Bromo-9-ethoxycyclonon-1-ene can be compared with other similar compounds, such as:

    1-Bromo-9-methoxycyclonon-1-ene: This compound has a methoxy group instead of an ethoxy group.

    1-Bromo-9-ethoxycyclooct-1-ene: This compound has an eight-membered ring instead of a nine-membered ring.

Properties

CAS No.

61045-45-2

Molecular Formula

C11H19BrO

Molecular Weight

247.17 g/mol

IUPAC Name

1-bromo-9-ethoxycyclononene

InChI

InChI=1S/C11H19BrO/c1-2-13-11-9-7-5-3-4-6-8-10(11)12/h8,11H,2-7,9H2,1H3

InChI Key

CHGVWNHNLLDPRB-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCCCCC=C1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.